1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea
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Overview
Description
1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a synthetic organic compound that features a tetrazole ring, a fluorophenyl group, and a tolyl urea moiety
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide under acidic conditions to form 3-fluorophenyl tetrazole.
Urea Formation: The tetrazole derivative can then be reacted with an isocyanate or a carbodiimide to form the urea linkage. In this case, m-tolyl isocyanate can be used to introduce the m-tolyl group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might use reagents like sodium methoxide (NaOCH₃).
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism by which 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea exerts its effects would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole ring, for instance, is known to mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
1-((1-Phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea: Lacks the fluorine substituent, which might affect its biological activity.
1-((1-(3-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
1-((1-(3-Methylphenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea: Features a methyl group instead of fluorine, which could influence its pharmacokinetic properties.
Uniqueness: The presence of the fluorine atom in 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea can significantly impact its chemical and biological properties. Fluorine is known to enhance metabolic stability and alter the electronic properties of molecules, potentially leading to improved efficacy and selectivity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c1-11-4-2-6-13(8-11)19-16(24)18-10-15-20-21-22-23(15)14-7-3-5-12(17)9-14/h2-9H,10H2,1H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQHOPQRTHEHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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